molecular formula C28H27NO4 B14637756 Methyl 7-(diethylamino)-2'-methylspiro(2H-1-benzopyran-2,3'-(3H)naphtho(2,1-b)pyran)-5'-carboxylate CAS No. 51988-29-5

Methyl 7-(diethylamino)-2'-methylspiro(2H-1-benzopyran-2,3'-(3H)naphtho(2,1-b)pyran)-5'-carboxylate

Cat. No.: B14637756
CAS No.: 51988-29-5
M. Wt: 441.5 g/mol
InChI Key: ISTVAESNCSYQNV-UHFFFAOYSA-N
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Description

Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate is a complex organic compound known for its unique structural properties This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the diethylamino and methyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors, while the spiro structure contributes to its stability and reactivity. The compound’s effects are mediated through various biochemical pathways, including enzyme inhibition and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate stands out due to its unique combination of functional groups and spiro structure

Properties

CAS No.

51988-29-5

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 7'-(diethylamino)-2-methylspiro[benzo[f]chromene-3,2'-chromene]-5-carboxylate

InChI

InChI=1S/C28H27NO4/c1-5-29(6-2)21-12-11-19-13-14-28(32-25(19)17-21)18(3)15-23-22-10-8-7-9-20(22)16-24(26(23)33-28)27(30)31-4/h7-17H,5-6H2,1-4H3

InChI Key

ISTVAESNCSYQNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=CC4=C(O3)C(=CC5=CC=CC=C54)C(=O)OC)C

Origin of Product

United States

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